molecular formula C7H3Cl2N5O2 B11795251 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11795251
M. Wt: 260.03 g/mol
InChI Key: FWXDCMHVURXKSE-UHFFFAOYSA-N
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Description

5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both triazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Chlorine Atom: Chlorination of the pyridazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.

    Coupling of the Rings: The final step involves coupling the chloropyridazine and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyridazine ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a disruption of metabolic pathways. This inhibition can result in the suppression of disease progression or the enhancement of certain biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Chloro-2-(4-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Chloro-2-(6-bromopyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both chlorine atoms and the specific arrangement of the triazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H3Cl2N5O2

Molecular Weight

260.03 g/mol

IUPAC Name

5-chloro-2-(6-chloropyridazin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C7H3Cl2N5O2/c8-3-1-2-4(11-10-3)14-12-5(7(15)16)6(9)13-14/h1-2H,(H,15,16)

InChI Key

FWXDCMHVURXKSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N2N=C(C(=N2)Cl)C(=O)O)Cl

Origin of Product

United States

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